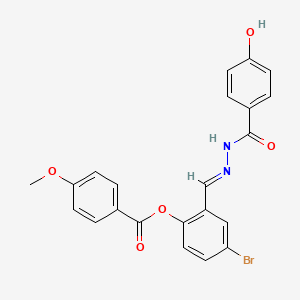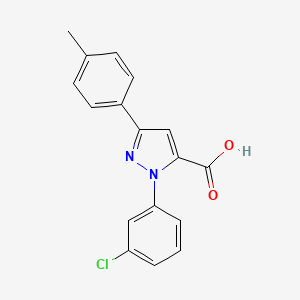
4-Cyclohexyl-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Cyclohexyl-2-méthoxyphénol est un composé organique de formule moléculaire C13H18O2 et de masse moléculaire 206,287 g/mol . C'est un composé phénolique caractérisé par un groupe cyclohexyle lié au cycle benzénique et un groupe méthoxy en position ortho par rapport au groupe hydroxyle.
Méthodes De Préparation
La synthèse du 4-Cyclohexyl-2-méthoxyphénol peut être réalisée par différentes voies de synthèse. Une méthode courante implique l'hydrogénation de composés phénoliques à base de lignine à l'aide de catalyseurs métalliques supportés. Par exemple, l'hydrogénolyse du 4-phénoxyphénol à l'aide d'un catalyseur Ni/CaO-H-ZSM-5 à 140 °C et 10 bar de pression de H2 dans un milieu éthanolique peut donner des intermédiaires cyclohexanol . Une autre méthode implique l'alkylation de composés phénoliques avec des halogénures de cyclohexyle en conditions basiques.
Analyse Des Réactions Chimiques
Le 4-Cyclohexyl-2-méthoxyphénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des quinones.
Réduction : Le cycle aromatique peut être hydrogéné pour former des dérivés cyclohexanol.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrogène gazeux avec des catalyseurs métalliques et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent des dérivés de cyclohexanol, des quinones et des phénols substitués .
Applications de la recherche scientifique
Le 4-Cyclohexyl-2-méthoxyphénol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Médecine : Ses dérivés sont explorés pour leurs effets thérapeutiques potentiels, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 4-Cyclohexyl-2-méthoxyphénol implique son interaction avec les radicaux libres et les espèces réactives de l'oxygène. Le groupe hydroxyle phénolique peut donner un atome d'hydrogène pour neutraliser les radicaux libres, réduisant ainsi le stress oxydatif. Cette activité antioxydante est médiée par la stabilisation du radical phénoxy formé après le don d'hydrogène .
Applications De Recherche Scientifique
4-Cyclohexyl-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-2-methoxyphenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby reducing oxidative stress. This antioxidant activity is mediated through the stabilization of the phenoxyl radical formed after hydrogen donation .
Comparaison Avec Des Composés Similaires
Le 4-Cyclohexyl-2-méthoxyphénol peut être comparé à d'autres méthoxyphénols tels que le 4-méthoxyphénol et le 2,6-diméthoxyphénol. Bien que tous ces composés présentent des propriétés antioxydantes, le 4-Cyclohexyl-2-méthoxyphénol est unique en raison de la présence du groupe cyclohexyle, qui augmente son hydrophobicité et potentiellement sa biodisponibilité . Des composés similaires comprennent :
- 4-Méthoxyphénol
- 2,6-Diméthoxyphénol
- 4-Cyclohexyl-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol
Propriétés
Numéro CAS |
19521-72-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-cyclohexyl-2-methoxyphenol |
InChI |
InChI=1S/C13H18O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
Clé InChI |
SFKOSFQNRNFREE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)


![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
